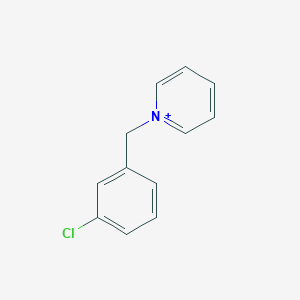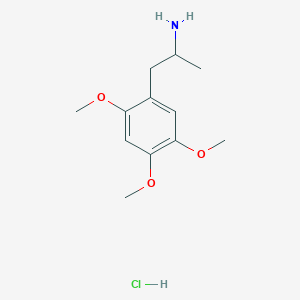
Acetaldehyde, N-methylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde, N-methylhydrazone (AMH) is a chemical compound that is widely used in scientific research. It is a derivative of acetaldehyde, which is a common industrial chemical. AMH is used in various fields, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Acetaldehyde, N-methylhydrazone is used in various scientific research applications. It is commonly used as a reagent in the detection of aldehydes and ketones. This compound is also used in the synthesis of other compounds, such as pyrazoles and pyridazines. In addition, this compound is used in the study of enzyme kinetics and inhibition.
Wirkmechanismus
The mechanism of action of Acetaldehyde, N-methylhydrazone is not fully understood. However, it is believed that this compound reacts with aldehydes and ketones to form stable hydrazones. This reaction is reversible, and the equilibrium is shifted towards the formation of the hydrazone at low pH.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Acetaldehyde, N-methylhydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and can be handled safely in the laboratory. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound can react with other compounds in the laboratory, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Acetaldehyde, N-methylhydrazone. One area of research is the development of new synthetic methods for this compound and related compounds. Another area of research is the study of the mechanism of action of this compound and its effects on enzymes and other biological systems. Finally, this compound could be studied for its potential therapeutic applications, such as in the treatment of epilepsy or pain.
Synthesemethoden
Acetaldehyde, N-methylhydrazone can be synthesized by the reaction of acetaldehyde with methylhydrazine. The reaction takes place in the presence of a catalyst, such as palladium on carbon. The product is then purified by recrystallization or column chromatography.
Eigenschaften
| 17167-73-6 | |
Molekularformel |
C7H4N4S |
Molekulargewicht |
72.11 g/mol |
IUPAC-Name |
N-(ethylideneamino)methanamine |
InChI |
InChI=1S/C3H8N2/c1-3-5-4-2/h3-4H,1-2H3 |
InChI-Schlüssel |
WIMYYXRANPYBED-UHFFFAOYSA-N |
SMILES |
CC=NNC |
Kanonische SMILES |
CC=NNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)



![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
